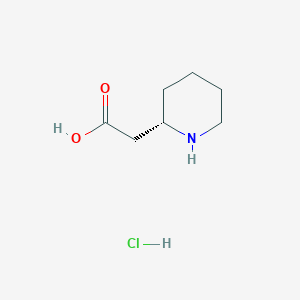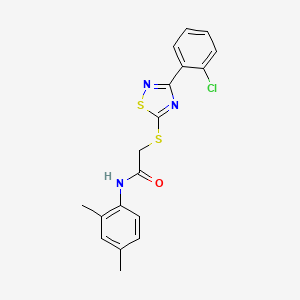
1-(2-chloro-6-fluorobenzyl)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-6-fluorobenzyl)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H12ClF3N2O2 and its molecular weight is 392.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Compounds with complex fluorinated structures are often synthesized for their unique properties and potential applications in materials science and medicinal chemistry. For example, aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derivatives show significant thermal stability and solubility in organic solvents, suggesting the importance of structural design in enhancing material properties (Yang, Hsiao, & Yang, 1999). The synthesis and structure-activity relationships of diarylpyridines as human CB1 inverse agonists also exemplify the meticulous chemical modifications undertaken to achieve desired biological activities (Meurer et al., 2005).
Material Science Applications
The development of novel materials, such as soluble fluoro-polyimides derived from aromatic diamines and dianhydrides, showcases the application of complex fluorinated compounds in creating polymers with excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001). These materials are crucial in various high-performance applications, including electronics and aerospace industries.
Medicinal Chemistry
In medicinal chemistry, the design and synthesis of compounds targeting specific biological pathways are critical. For instance, the creation of dihydroxypyrimidine-4-carboxamides as potent HIV integrase inhibitors represents the targeted approach in drug discovery for treating viral infections (Pace et al., 2007). Similarly, the exploration of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides reveals their potential in inhibiting HIV-integrase-catalyzed strand transfer processes, highlighting the role of chemical synthesis in developing new therapeutic agents.
Antimicrobial and Antitubercular Activities
Research into new antimicrobial agents, such as the synthesis and antimicrobial activity evaluation of semicarbazone derivatives, underscores the ongoing need for novel compounds to address resistance issues in infectious diseases (Ahsan et al., 2016). The development of carboxamide derivatives with antitubercular and antibacterial activities further illustrates the potential of fluorinated compounds in contributing to the arsenal of antimicrobial drugs (Bodige et al., 2020).
Propriétés
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(3,4-difluorophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N2O2/c20-14-4-1-5-15(21)13(14)10-25-8-2-3-12(19(25)27)18(26)24-11-6-7-16(22)17(23)9-11/h1-9H,10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMZTURMKYAXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2676099.png)
![(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2676100.png)




![1-(prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperazine](/img/structure/B2676107.png)

![1-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2676111.png)



![1-[(4-Methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2676120.png)
